molecular formula C9H11NO2 B14200898 N,N-Dimethyloxepine-2-carboxamide CAS No. 832111-16-7

N,N-Dimethyloxepine-2-carboxamide

Cat. No.: B14200898
CAS No.: 832111-16-7
M. Wt: 165.19 g/mol
InChI Key: CLYGGGHZOWPOOV-UHFFFAOYSA-N
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Description

N,N-Dimethyloxepine-2-carboxamide is a heterocyclic compound featuring a seven-membered oxepine ring (C₆H₁₀O) with a carboxamide group at the 2-position. The amide nitrogen is substituted with two methyl groups, conferring distinct steric and electronic properties. The oxepine ring, an oxygen-containing cyclic ether, introduces moderate ring strain and conformational flexibility compared to smaller rings like furan or pyran.

Properties

CAS No.

832111-16-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N,N-dimethyloxepine-2-carboxamide

InChI

InChI=1S/C9H11NO2/c1-10(2)9(11)8-6-4-3-5-7-12-8/h3-7H,1-2H3

InChI Key

CLYGGGHZOWPOOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=CO1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyloxepine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepine-2-carboxylic acid derivatives, while reduction could produce various reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Functional Groups Key Features
N,N-Dimethyloxepine-2-carboxamide Oxepine (7-membered ether) N,N-dimethylcarboxamide Flexible ring, moderate polarity
Benzathine benzylpenicillin Bicyclo[3.2.0]heptane (β-lactam) Carboxylic acid salt, thiazolidine Rigid bicyclic system, antibiotic activity
N,N-Dimethylaminoxy Carbonyl Linear chain Aminoxy carbonyl, dimethylamide Peptide synthesis utility, no ring strain

Table 2: Hypothetical Physicochemical Properties*

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Water)
This compound ~183.2 0.8 Moderate (~10 mg/mL)
Benzathine benzylpenicillin 909.1 (salt) 3.5 Low (<1 mg/mL)
N,N-Dimethylaminoxy Carbonyl ~132.1 -0.2 High (>50 mg/mL)

*Data inferred from structural features and referenced compounds.

Research Findings and Implications

  • Synthetic Utility : The dimethylcarboxamide group aligns with strategies for stabilizing intermediates in peptide synthesis, as demonstrated in Kent’s work on chemical protein synthesis . However, the oxepine ring’s flexibility could introduce challenges in stereochemical control.
  • Biological Activity: While benzathine benzylpenicillin’s β-lactam core is critical for penicillin-binding protein inhibition, the oxepine analog lacks this mechanism. Its applications may instead lie in targeting non-enzymatic pathways or as a prodrug carrier .
  • Material Science : The oxepine ring’s conformational adaptability could make it a candidate for designing stimuli-responsive polymers, leveraging ring-opening polymerization techniques similar to those used for NCAs .

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